

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid molecular weight

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Compound of Interest

Compound Name:	(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid
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An In-depth Technical Guide to **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and handling of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid**. It aims to provide not only procedural details but also the underlying scientific principles and field-proven insights to empower researchers in their synthetic endeavors.

Introduction: A Versatile Building Block in Modern Synthesis

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is a substituted arylboronic acid that has emerged as a crucial building block in organic synthesis. Its unique trifunctional nature—featuring a boronic acid group for cross-coupling, an electron-withdrawing methoxycarbonyl group, and an electron-donating methyl group—provides a nuanced electronic profile that chemists can exploit for the targeted synthesis of complex molecules.

Boronic acids are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.^[1]

This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of biaryl and hetero-biaryl scaffolds that are prevalent in many pharmaceuticals.^{[2][3]} This guide will delve into the core properties of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid**, its application in the Suzuki-Miyaura reaction with detailed mechanistic and practical insights, and best practices for its use.

Physicochemical Properties and Characterization

The precise identity and purity of starting materials are paramount for reproducible and successful synthetic outcomes. The key properties of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	193.99 g/mol	[4][5][6]
Molecular Formula	C ₉ H ₁₁ BO ₄	[4][5][6]
CAS Number	929626-18-6	[5][6]
Appearance	White to off-white solid	[4]
Synonyms	[3-(Methoxycarbonyl)-5-methylphenyl]boronic acid; 3-(Dihydroxyboryl)-5-methylbenzoic acid methyl ester	[4]
Storage Conditions	Inert atmosphere, 2-8°C	[6]

Trustworthiness through Validation: Before use, it is critical to validate the identity and purity of the reagent. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The proton NMR will show characteristic aromatic signals, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the B(OH)₂ protons.
- Mass Spectrometry (MS): To confirm the molecular weight.

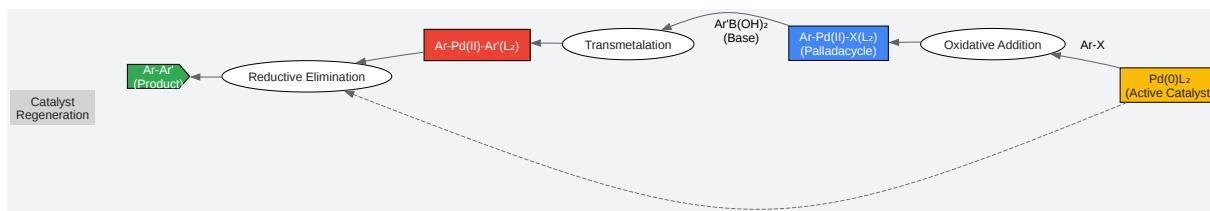
- Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine purity, which should typically be >95% for use in sensitive catalytic reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a new $C(sp^2)-C(sp^2)$ bond.[1][7]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

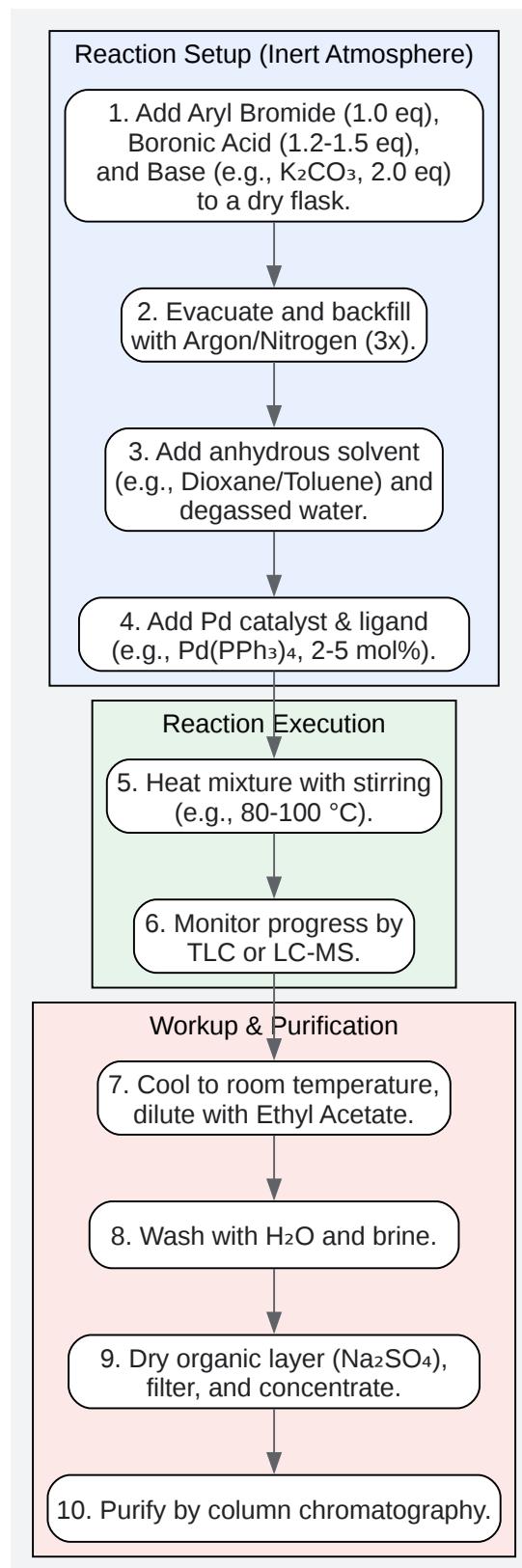
- Oxidative Addition: The active $Pd(0)$ catalyst inserts into the carbon-halide bond of the electrophile ($Ar-X$), forming a $Pd(II)$ complex. The reactivity order for halides is typically $I > Br > OTf >> Cl$.[1]

- Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base (e.g., K_3PO_4 , K_2CO_3) is required to activate the boronic acid, forming a more nucleophilic boronate species $[R-B(OH)_3]^-$.
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

Expertise in Action: The electronic nature of the **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** influences its reactivity. The electron-withdrawing methoxycarbonyl group can decrease the nucleophilicity of the aryl ring, potentially slowing the transmetalation step. Conversely, the electron-donating methyl group partially mitigates this effect. This electronic balance makes the choice of ligand and base particularly important to facilitate efficient transmetalation.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for coupling **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** with a generic aryl bromide.

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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

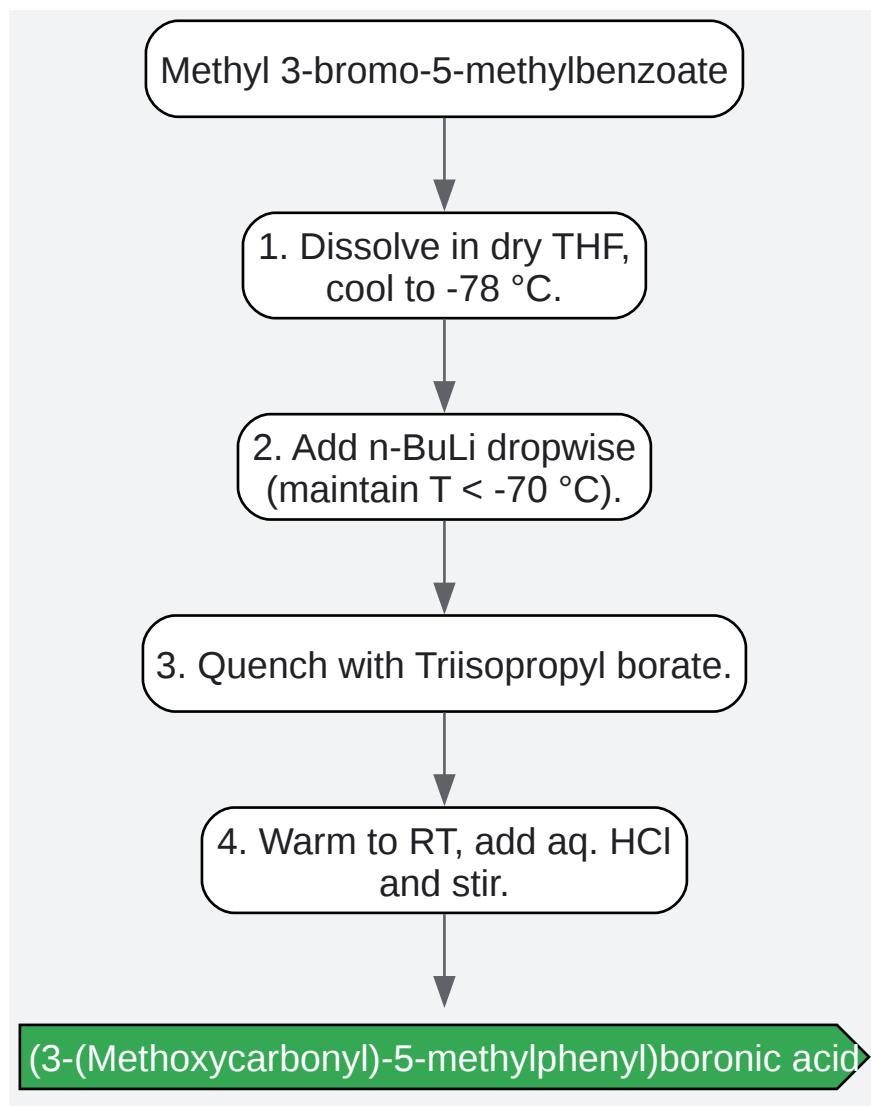
- Reaction Setup (Under Inert Atmosphere):
 - To a dry Schlenk flask, add the aryl halide (1.0 equiv.), **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** (1.2 equiv.), and a suitable base such as K_2CO_3 or K_3PO_4 (2.0-3.0 equiv.).[\[8\]](#)
 - Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is critical for the transmetalation step.[\[2\]](#)
 - Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
 - Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1).
 - Causality: While the reaction can be run under anhydrous conditions, the presence of water often accelerates the reaction by aiding in the dissolution of the base and formation of the active boronate species.[\[2\]](#)
 - Add the palladium catalyst and ligand (e.g., $Pd(PPh_3)_4$, 2-5 mol%).
- Reaction Execution:
 - Heat the reaction mixture to 70-100 °C with vigorous stirring.
 - Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).[\[8\]](#)
- Workup and Purification:
 - Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
 - Transfer to a separatory funnel and wash with water and then with brine to remove the inorganic base and salts.[\[8\]](#)
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Synthesis and Handling

Representative Synthetic Route

While typically purchased from commercial suppliers, understanding the synthesis of this reagent is valuable. A common laboratory-scale synthesis involves the lithiation of an appropriate aryl bromide followed by trapping with a borate ester and subsequent acidic hydrolysis.



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Caption: A plausible synthetic workflow for the target boronic acid.

This procedure is analogous to the synthesis of similar compounds like 3-methoxyphenylboronic acid.[9] The key is maintaining anhydrous conditions and low temperatures during the lithiation and borylation steps to prevent side reactions.

Safe Handling and Storage

- Handling: **(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid** should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
- Storage: As recommended by suppliers, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[6] Boronic acids can undergo self-condensation (trimerization) to form boroxines upon dehydration, which can affect reactivity. Storing in a cool, dry, and inert environment minimizes this process.

Conclusion

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is a highly valuable and versatile reagent for synthetic chemists. Its well-defined structure and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for constructing the complex biaryl cores of potential drug candidates and advanced materials. By understanding the mechanistic principles behind its application and adhering to rigorous experimental and handling protocols, researchers can effectively leverage this building block to advance their scientific objectives.

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